molecular formula C18H21NO B13761511 5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol CAS No. 6325-49-1

5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol

Cat. No.: B13761511
CAS No.: 6325-49-1
M. Wt: 267.4 g/mol
InChI Key: LETVAFJHBPTCKT-UHFFFAOYSA-N
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Description

5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol is a complex organic compound with a unique structure that includes a phenol group, a methyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol typically involves the reaction of 4-methylbenzaldehyde with 5-methyl-2-(propan-2-yl)phenol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine group can interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thymol: 5-Methyl-2-(propan-2-yl)phenol, known for its antimicrobial properties.

    Carvacrol: Another phenolic compound with similar structural features and biological activities.

Uniqueness

5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol is unique due to the presence of both a phenol and an imine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study.

Properties

CAS No.

6325-49-1

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

5-methyl-4-[(4-methylphenyl)methylideneamino]-2-propan-2-ylphenol

InChI

InChI=1S/C18H21NO/c1-12(2)16-10-17(14(4)9-18(16)20)19-11-15-7-5-13(3)6-8-15/h5-12,20H,1-4H3

InChI Key

LETVAFJHBPTCKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=CC(=C(C=C2C)O)C(C)C

Origin of Product

United States

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